9H-Fluoren-9-yl isocyanate
Overview
Description
9H-Fluoren-9-yl isocyanate is a chemical compound with the molecular formula C14H9NO . It is also known by other names such as 9-isocyanato-9H-fluorene and 9H-Fluorene, 9-isocyanato- . The molecular weight of this compound is 207.23 g/mol .
Molecular Structure Analysis
The molecular structure of 9H-Fluoren-9-yl isocyanate is characterized by a fluorene core with an isocyanate functional group attached . The InChI string for this compound isInChI=1S/C14H9NO/c16-9-15-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H
. Physical And Chemical Properties Analysis
9H-Fluoren-9-yl isocyanate has a molecular weight of 207.23 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 29.4 Ų .Scientific Research Applications
1. Molecular and Crystal Structures
9H-Fluoren-9-yl isocyanate plays a role in the study of molecular and crystal structures. For example, its derivatives have been used to explore the structures of complexes involving stable radicals and organic solvents like benzene and acetone. These studies are crucial in understanding the molecular packing and exchange pathways in crystals (Azuma, Ozawa, & Yamauchi, 1994).
2. Synthesis of Complex Derivatives
9H-Fluoren-9-yl isocyanate is integral in the synthesis of complex derivatives, particularly in materials science and drug discovery. It is used in isocyanide-based multicomponent reactions (IMCRs) to create fluorene and fluorenone structures, which are key in forming diverse and complex derivatives for various applications (Dömling, Neochoritis, Lei, Thomaidi, & Angeli, 2021).
3. UV Properties of Schiff Base Compounds
Research involving 9H-Fluoren-9-yl isocyanate extends to the study of Schiff base compounds and their ultraviolet (UV) properties. This includes examining the effects of solvents and molecular structure on absorption spectra, which is vital in the field of spectroscopy and material sciences (Wen-zhong, 2011).
4. Anionic Polymerization of Isocyanates
In polymer science, 9H-Fluoren-9-yl isocyanate derivatives are used as initiators for the asymmetric anionic polymerization of isocyanates. This research is crucial for understanding and improving polymer synthesis processes, impacting materials engineering and industrial applications (Hu, Cao, Huang, & Liang, 2015).
5. Photoinduced Isomerization Studies
9H-Fluoren-9-yl isocyanate is also significant in photochemistry, particularly in studies involving photoinduced isomerization. This research provides insights into the behavior of molecules under light irradiation, which is essential in the development of photo-responsive materials and understanding molecular dynamics (Kumakura, Akai, & Nakata, 2019).
Safety And Hazards
properties
IUPAC Name |
9-isocyanato-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-9-15-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUDVRDYVSFUTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394896 | |
Record name | 9H-Fluoren-9-yl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluoren-9-yl isocyanate | |
CAS RN |
131056-82-1 | |
Record name | 9H-Fluoren-9-yl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-Fluoren-9-yl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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